1-Bromo-2-cyanonaphthalene
Overview
Description
1-Bromo-2-cyanonaphthalene is an organic compound with the molecular formula C11H6BrN It is a derivative of naphthalene, where a bromine atom and a cyano group are substituted at the 1 and 2 positions, respectively
Mechanism of Action
Target of Action
Bromo- and cyano-substituted compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 1-Bromo-2-cyanonaphthalene is likely related to its role in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromo-substituted compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond
Biochemical Pathways
It’s worth noting that bromo- and cyano-substituted compounds can be involved in various biochemical reactions, depending on their specific structures and the biological systems they interact with .
Result of Action
Bromo- and cyano-substituted compounds have been studied for their potential anti-inflammatory and anti-cancer activities . For instance, some bromo- and cyano-substituted azulenes have shown anti-proliferative effects on breast and prostate cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets . .
Preparation Methods
The synthesis of 1-Bromo-2-cyanonaphthalene typically involves the bromination of 2-cyanonaphthalene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-cyanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-cyanonaphthalene with a methoxy group at the 1 position .
Scientific Research Applications
1-Bromo-2-cyanonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of polycyclic aromatic compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Pharmaceutical Research: It is explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Comparison with Similar Compounds
1-Bromo-2-cyanonaphthalene can be compared to other similar compounds such as:
1-Bromo-2-naphthol: This compound has a hydroxyl group instead of a cyano group, leading to different reactivity and applications.
2-Bromo-1-cyanonaphthalene: The positions of the bromine and cyano groups are reversed, which can affect the compound’s chemical behavior and reactivity.
1-Chloro-2-cyanonaphthalene: Substituting bromine with chlorine alters the compound’s reactivity due to the different electronegativities and sizes of the halogen atoms.
This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-bromonaphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYICIQRDGHINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562725 | |
Record name | 1-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20176-08-3 | |
Record name | 1-Bromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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